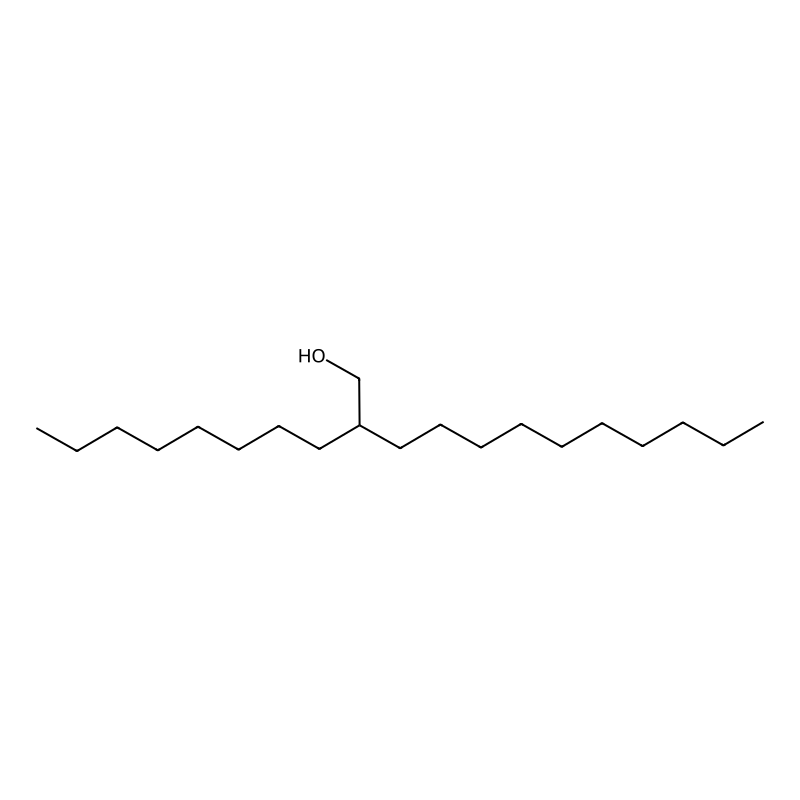Octyldodecanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Drug Delivery:
- Enhanced Topical Drug Absorption: Studies suggest Octyldodecanol can improve the absorption of certain drugs through the skin. This is because it acts as a penetration enhancer, facilitating the passage of drugs through the skin barrier []. Research has explored its use in topical formulations for various conditions, including acne and psoriasis [].
Pharmaceutical Excipient:
- Formulation Aid: Octyldodecanol's properties as an emollient and solvent make it a useful excipient in topical and oral pharmaceutical formulations. It aids in dispersing other ingredients, improving product consistency, and enhancing drug delivery [].
Research on Potential Risks:
Octyldodecanol, also known as 2-octyl-1-dodecanol, is a branched-chain primary alcohol with the chemical formula C20H42O. It is characterized by a long hydrophobic carbon chain and a hydroxyl (OH) group, which imparts amphiphilic properties to the molecule. This unique structure allows octyldodecanol to function effectively as a medium spreading emollient in various cosmetic formulations. It is primarily classified within the group of Guerbet alcohols, which are known for their branched structures and low volatility compared to linear alcohols of similar molecular weight .
- Oxidation: When heated with an alkali, it undergoes dehydrogenation to yield octyldodecanoic acid.
- Reduction: As a primary alcohol, it can be reduced to form its corresponding alkane.
- Substitution: The hydroxyl group can be replaced by other functional groups depending on the reagents used .
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Octyldodecanol exhibits notable biological activity, particularly in the field of cosmetics. It functions as an emollient, enhancing skin texture and moisture retention. Research indicates that it can inhibit bacterial growth by disrupting membrane synthesis and binding to fatty acids in bacterial cell walls. This property makes it beneficial in formulations designed to prevent microbial contamination .
Octyldodecanol is widely used in various applications:
- Cosmetics: It serves as an emollient and texture enhancer in products such as lipsticks, moisturizers, and anti-blooming agents in face powders.
- Industrial Uses: It acts as a lubricant and slip agent in metalworking and plastic applications .
- Pharmaceuticals: Its ability to enhance skin absorption makes it useful in topical formulations .
Octyldodecanol shares similarities with several other fatty alcohols but is unique due to its branched structure. Here are some comparable compounds:
| Compound Name | Molecular Formula | Characteristics |
|---|---|---|
| Decanol | C10H22O | Linear structure; lower viscosity |
| Dodecanol | C12H26O | Linear structure; higher volatility |
| Arachidyl Alcohol | C20H42O | Linear structure; higher melting point |
| 2-Octyl-1-dodecanol | C20H42O | Branched structure; lower volatility than linear forms |
Octyldodecanol's branched structure contributes to its unique properties such as lower melting point and improved spreadability compared to its linear counterparts .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 360 of 365 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
Wikipedia
Use Classification
Cosmetics -> Emollient; Solvent
General Manufacturing Information
Adhesive Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
1-Dodecanol, 2-octyl-: ACTIVE






